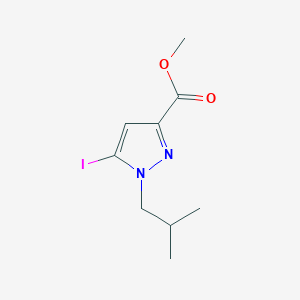

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-6(2)5-12-8(10)4-7(11-12)9(13)14-3/h4,6H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLXPWLTOXGHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(=O)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodine monochloride in the presence of an oxidizing agent.

Esterification: The carboxylate ester group can be introduced through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammation. The presence of the iodine atom can influence the compound's interaction with biological targets, potentially increasing its efficacy and specificity .

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors. This compound may be utilized to study enzyme kinetics and inhibition mechanisms, contributing to the understanding of metabolic pathways and disease mechanisms .

Material Science

Development of Functional Materials

This compound has potential applications in creating novel materials with specific properties, such as conductivity and fluorescence. Its unique chemical structure allows for the incorporation into polymer matrices or as a dopant in electronic materials, which could lead to advancements in electronic devices and sensors.

Synthesis of Agrochemicals

In agricultural science, derivatives of pyrazole compounds are often explored for their herbicidal or fungicidal properties. This compound may be investigated for its efficacy in pest control formulations, contributing to sustainable agricultural practices.

Biological Studies

Receptor Binding Studies

The compound's ability to interact with various receptors makes it a valuable tool in pharmacological research. By studying its binding affinity and activity at specific receptors, researchers can gain insights into drug-receptor interactions and develop more targeted therapies .

Mechanistic Studies

Understanding the mechanism of action of this compound involves examining how it modulates biological pathways. This includes exploring its effects on signal transduction pathways and cellular responses, which can provide valuable information for drug development.

Case Study 1: Medicinal Applications

A study published in a peer-reviewed journal demonstrated the synthesis of pyrazole derivatives from this compound that exhibited promising anti-inflammatory activity in vitro. The derivatives showed significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents.

Case Study 2: Material Science Innovations

Research highlighted the incorporation of this compound into polymer matrices to enhance electrical conductivity. The resulting materials demonstrated improved performance in electronic applications compared to traditional materials.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Methyl 1H-Pyrazole-3-Carboxylate

- Structure : Lacks the 5-iodo and 1-(2-methylpropyl) substituents.

- Key Differences: Substituent Effects: The absence of iodine reduces molecular weight (126.11 g/mol vs.

- Synthesis and Availability : Available commercially at >95.0% purity (CAS RN 15366-34-4), suggesting easier accessibility compared to the iodinated derivative .

(b) 5-Iodo-1-[(1,3-Dihydroxy-2-Propoxy)Methyl]Uracil

- Structure : Shares the 5-iodo substituent but replaces the pyrazole core with a uracil ring and an acyclic dihydroxypropoxymethyl chain.

- Key Differences :

- Reactivity : The uracil derivative is tailored for nucleoside analog synthesis (e.g., radiopharmaceuticals), leveraging iodine as a leaving group for fluorination .

- Stability : The pyrazole core in the target compound may offer greater hydrolytic stability compared to the acyclic chain in this uracil derivative .

(c) 2-Methoxy-3-(2-Methylpropyl)Pyrazine

- Structure : A pyrazine derivative with a 2-methylpropyl group and methoxy substituent.

- Key Differences :

- Heterocycle Properties : Pyrazine (six-membered ring with two nitrogens) vs. pyrazole (five-membered ring with two adjacent nitrogens). Pyrazines are more aromatic, whereas pyrazoles exhibit stronger dipole moments.

- Stability : The pyrazine derivative degrades during storage, whereas pyrazole esters like the target compound may exhibit greater stability due to reduced ring strain .

Table 1: Comparative Properties of Pyrazole Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Stability Notes |

|---|---|---|---|---|

| Methyl 5-Iodo-1-(2-Methylpropyl)Pyrazole-3-Carboxylate | ~310 | 5-I, 1-(2-methylpropyl), COOCH3 | ~3.5 | Likely stable; iodine may permit further derivatization |

| Methyl 1H-Pyrazole-3-Carboxylate | 126.11 | COOCH3 | ~0.8 | Commercially available; lower lipophilicity |

| 2-Methoxy-3-(2-Methylpropyl)Pyrazine | 180.24 | 2-OCH3, 3-(2-methylpropyl) | ~2.2 | Degrades during storage |

Biological Activity

Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHINO

- Molecular Weight : 308.119 g/mol

- CAS Number : 2226181-63-9

- Chemical Characteristics : The presence of an iodine atom in the structure imparts unique reactivity and biological activity compared to other halogenated pyrazoles .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through a cyclization reaction involving hydrazines and 1,3-diketones.

- Esterification : The introduction of the carboxylate group is performed using methanol and the corresponding acid derivative.

Pharmacological Properties

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Compounds in this class have shown significant inhibition of inflammation, comparable to standard anti-inflammatory drugs. For instance, some derivatives have demonstrated over 80% inhibition in carrageenan-induced edema models .

- Antimicrobial Activity : Pyrazoles have been reported to possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. Specific compounds have shown promising results in inhibiting these pathogens .

- Antitumor Activity : Some studies have focused on the antitumor potential of pyrazole derivatives, with certain compounds exhibiting cytotoxic effects against human leukemia and lymphoma cell lines .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

Q & A

Q. What are the key considerations for synthesizing Methyl 5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. A common strategy includes:

Protection of hydroxyl groups : Use acetyl or trityl groups to protect reactive sites during iodination (e.g., acetic anhydride in pyridine for acetylation) .

Iodination : React the protected intermediate with iodine monochloride (ICl) in dichloromethane to introduce iodine at the 5-position .

Deprotection : Remove protecting groups using mild bases like potassium carbonate .

Yields ~65% are typical, but optimization (e.g., stoichiometry, reaction time) is critical. Monitor reactions via TLC or HPLC .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Mercury software can visualize packing patterns and intermolecular interactions .

- Spectroscopy :

- NMR : Confirm regiochemistry of substituents (e.g., ¹H NMR for methylpropyl protons, ¹³C NMR for carboxylate carbonyl).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Cross-validate with computational models (e.g., DFT for optimized geometry) .

Q. What purification methods are recommended for this compound?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.

- HPLC : Employ reverse-phase C18 columns for analytical purity checks (>95%) .

Advanced Research Questions

Q. How can low yields during iodination be addressed?

- Methodological Answer : Low yields (~65%) may arise from incomplete iodination or side reactions. Mitigation strategies include:

- Temperature control : Conduct reactions at 0–5°C to minimize byproduct formation .

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., deprotected intermediates) and adjust protection protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Dynamic effects : NMR may average conformations, while X-ray captures static structures. Compare temperature-dependent NMR with crystallographic data .

- Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data .

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray data .

Q. What strategies are effective for studying intermolecular interactions in crystalline forms?

- Methodological Answer :

- Mercury’s Materials Module : Analyze hydrogen bonding, π-π stacking, and van der Waals contacts. Compare packing patterns with similar pyrazole derivatives .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., % contact surfaces for I···O or C-H···O bonds) .

- Thermal analysis : Correlate DSC/TGA data with stability of interaction motifs .

Q. How can computational modeling predict reactivity for further functionalization?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., Fukui indices for iodination or alkylation) .

- Molecular docking : Screen potential bioactivity by docking into enzyme active sites (e.g., cytochrome P450 for metabolic studies) .

Safety and Handling Considerations

Q. What precautions are necessary given limited toxicity data?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts.

- Waste disposal : Follow institutional guidelines for halogenated waste, as iodine derivatives may require specialized treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.